3-(Difluoromethyl)cyclobutane-1-sulfonyl chloride
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Overview
Description
3-(Difluoromethyl)cyclobutane-1-sulfonyl chloride is a chemical compound with the molecular formula C5H7ClF2O2S and a molecular weight of 204.62 g/mol . It is characterized by the presence of a difluoromethyl group attached to a cyclobutane ring, which is further connected to a sulfonyl chloride group. This compound is primarily used in research and development, particularly in the field of pharmaceuticals .
Preparation Methods
The synthesis of 3-(Difluoromethyl)cyclobutane-1-sulfonyl chloride involves several steps. One common method includes the difluoromethylation of cyclobutane derivatives. This process typically involves the use of difluoromethylating agents such as ClCF2H (chlorodifluoromethane) under specific reaction conditions . The reaction is often catalyzed by metal-based catalysts to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
3-(Difluoromethyl)cyclobutane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Cross-Coupling Reactions: It can participate in cross-coupling reactions with organometallic reagents to form carbon-carbon bonds.
Common reagents used in these reactions include bases, acids, and various metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or electrophiles involved .
Scientific Research Applications
3-(Difluoromethyl)cyclobutane-1-sulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)cyclobutane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify proteins and enzymes by forming covalent bonds with nucleophilic residues such as serine, cysteine, or lysine . The difluoromethyl group can also influence the compound’s reactivity and stability, making it a valuable tool in chemical biology and medicinal chemistry .
Comparison with Similar Compounds
3-(Difluoromethyl)cyclobutane-1-sulfonyl chloride can be compared with other sulfonyl chlorides and difluoromethylated compounds:
Sulfonyl Chlorides: Similar compounds include methanesulfonyl chloride and benzenesulfonyl chloride.
Difluoromethylated Compounds: Compounds such as difluoromethylbenzene and difluoromethylpyridine share the difluoromethyl group but differ in their overall structure and reactivity.
The uniqueness of this compound lies in its combination of a cyclobutane ring with a difluoromethyl and sulfonyl chloride group, which imparts distinct chemical properties and reactivity .
Properties
IUPAC Name |
3-(difluoromethyl)cyclobutane-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClF2O2S/c6-11(9,10)4-1-3(2-4)5(7)8/h3-5H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWLEMAUXSPGTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1S(=O)(=O)Cl)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClF2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2167400-97-5 |
Source
|
Record name | 3-(difluoromethyl)cyclobutane-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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